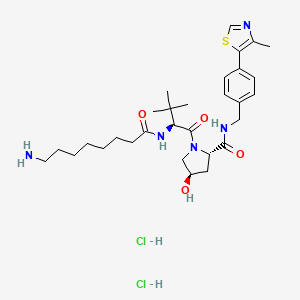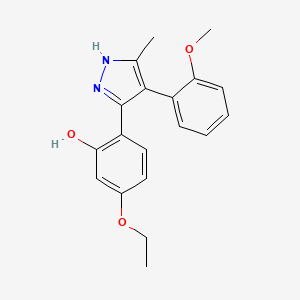
5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, also known as EMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMMP is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Structural Analysis and Synthesis
Tautomerism and Crystallography : Research has explored the structural characteristics of NH-pyrazoles, highlighting the phenomenon of annular tautomerism. These studies provide insight into how phenol residues in compounds can influence crystallization, forming sheets stabilized by complex patterns of hydrogen bonds. Such structural analyses are fundamental for understanding the chemical behavior and potential applications of pyrazole derivatives (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations : The application of quantum chemical calculations and molecular docking has been demonstrated for phenol derivatives. These computational methods help predict the molecular structure, vibrational spectra, and potential biological effects, providing a basis for further exploration of their applications in drug design and material science (Viji et al., 2020).
Biological Activities and Applications
Antimicrobial Activity : Pyrazoline derivatives have shown potential as antimicrobial agents. Microwave-assisted synthesis of these compounds has demonstrated significant activity against bacterial and fungal strains. Molecular docking studies further suggest these compounds as potent inhibitors of DNA gyrase, indicating their potential in developing new antimicrobial therapies (Ashok et al., 2016).
Corrosion Inhibition : Pyrazoline derivatives have also been explored for their role in corrosion inhibition, particularly in the context of petroleum industry applications. Experimental and computational studies on pyrazoline derivatives have highlighted their efficiency in enhancing the corrosion resistance of materials, showcasing their potential in industrial applications (Lgaz et al., 2020).
Antioxidant and Anti-inflammatory Properties : Compounds synthesized from pyrazoline and oxadiazole derivatives have been evaluated for their antioxidant and anti-inflammatory actions. Computational and pharmacological evaluations suggest their potential in toxicity assessment, tumor inhibition, and as agents for analgesic and anti-inflammatory applications (Faheem, 2018).
properties
IUPAC Name |
5-ethoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-13-9-10-14(16(22)11-13)19-18(12(2)20-21-19)15-7-5-6-8-17(15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBSTAVYEBXTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587083.png)
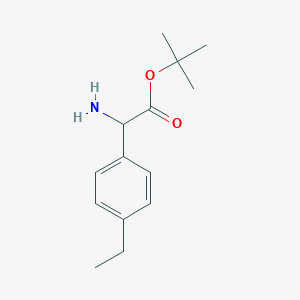


![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)
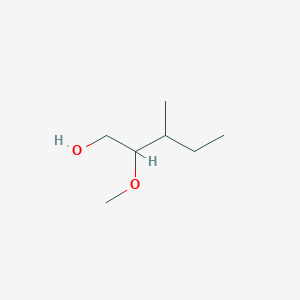
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2587096.png)
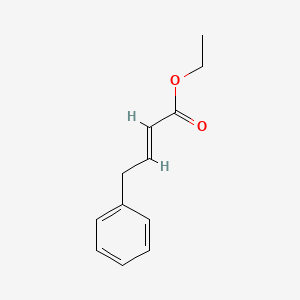
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2587098.png)
![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)
